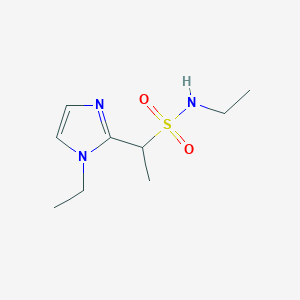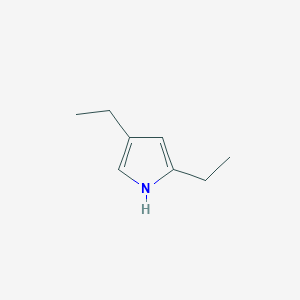
1H-Pyrrole, 2,4-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2,4-diethyl- is a heterocyclic organic compound with the molecular formula C8H13N. It is a derivative of pyrrole, where two ethyl groups are substituted at the 2nd and 4th positions of the pyrrole ring. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 2,4-diethyl- can be synthesized through various methods. One common method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalyst such as iron(III) chloride . Another method involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production of pyrroles often involves catalytic processes. For instance, a manganese complex can catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents . This method is environmentally friendly as it produces water and molecular hydrogen as by-products.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 2,4-diethyl- undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized using reagents like copper(II) and air.
Reduction: Reduction reactions can be carried out using hydrogenation methods.
Substitution: Pyrroles react with halogenating agents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: Copper(II) and air are common oxidizing agents.
Substitution: Halogenating agents like NCS and NBS are used for substitution reactions.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole, 2,4-diethyl- has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,4-diethyl- involves its interaction with molecular targets and pathways. Pyrroles can act as inhibitors of enzymes and receptors, affecting various biological processes. For example, pyrrole derivatives have been shown to inhibit kinase activity, which is crucial in cell signaling pathways .
Comparison with Similar Compounds
- 1H-Pyrrole, 2,4-dimethyl-
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
Comparison: 1H-Pyrrole, 2,4-diethyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to 1H-Pyrrole, 2,4-dimethyl-, the ethyl groups in 1H-Pyrrole, 2,4-diethyl- provide different steric and electronic effects, potentially leading to distinct chemical and biological properties .
Properties
CAS No. |
90154-78-2 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
2,4-diethyl-1H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-3-7-5-8(4-2)9-6-7/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
SFAFICKQFNSRHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CN1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


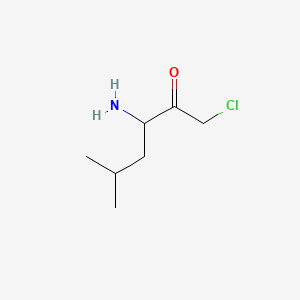
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)


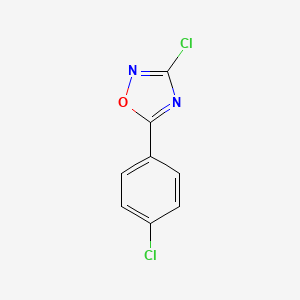

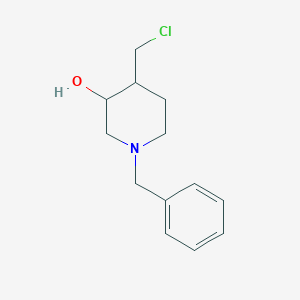
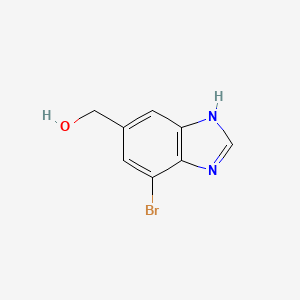
![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)

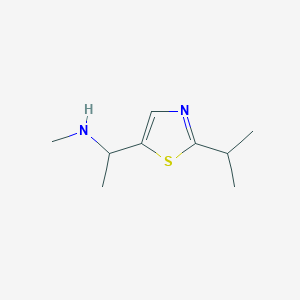
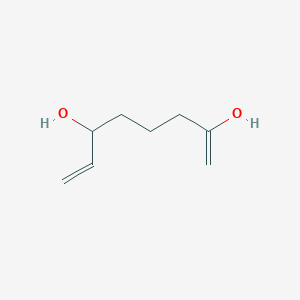
![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)
